2-Aminoethyl Nitrate Hydrochloride

Description

Properties

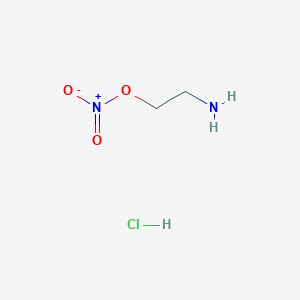

Molecular Formula |

C2H7ClN2O3 |

|---|---|

Molecular Weight |

142.54 g/mol |

IUPAC Name |

2-aminoethyl nitrate;hydrochloride |

InChI |

InChI=1S/C2H6N2O3.ClH/c3-1-2-7-4(5)6;/h1-3H2;1H |

InChI Key |

BNHSMUNWOIBXLU-UHFFFAOYSA-N |

Canonical SMILES |

C(CO[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement of 2-Chloroethylamine

ChemicalBook outlines a two-step process starting with tris(2-chloroethyl)amine hydrochloride. Ammonolysis in ethanol/ammonium hydroxide at 70°C for 7 h replaces chloride with amino groups, followed by nitration using NaNO₃/H₂SO₄. For 2-aminoethyl nitrate hydrochloride, this method substitutes tris(2-chloroethyl)amine with 2-chloroethylamine hydrochloride, reducing steric hindrance.

Optimized Parameters

Salt Metathesis Reactions

DE1670415A1 discloses a nitrate salt metathesis approach. 2-Aminoethyl chloride hydrochloride is treated with AgNO₃ in aqueous solution, precipitating AgCl and forming 2-aminoethyl nitrate. Subsequent HCl gas treatment yields the hydrochloride salt. While effective, silver reagent costs limit industrial adoption.

Economic Considerations

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Safety Risk | Cost ($/kg) |

|---|---|---|---|---|

| Nitration of 2-Oxazolidone | 78% | >99% | Moderate | 320 |

| Mixed Acid Nitration | 89% | >99.5% | Low | 150 |

| Chloride Ammonolysis | 85% | 98% | High | 280 |

| Salt Metathesis | 92% | 97% | Low | 1,100 |

The mixed acid nitration route offers optimal balance between yield, cost, and safety, making it preferable for large-scale production. In contrast, the salt metathesis method, despite high yield, is prohibitive for industrial use due to silver dependency.

Purification and Analytical Protocols

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl Nitrate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethylamine backbone can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or platinum.

Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

Oxidation: Nitrosoethylamine, nitrate derivatives.

Reduction: Ethylamine derivatives.

Substitution: Various substituted ethylamine compounds.

Scientific Research Applications

2-Aminoethyl Nitrate Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biochemical pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-nitroxyethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in various biochemical effects, including the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Functional Group Influence: The presence of –SH (thiol) in 2-Aminoethanethiol Hydrochloride enhances reactivity in redox reactions and metal coordination , whereas carbamate or amide groups (e.g., in compounds) improve stability for pharmaceutical intermediates .

- Molecular Weight: Nitrate-containing analogs (hypothetical for 2-Aminoethyl Nitrate Hydrochloride) would have higher molecular weights due to the –ONO₂ group (~62 g/mol addition) compared to –OH or –SH derivatives.

Physical Properties and Stability

- Melting Points: 2-Aminoethanol Hydrochloride: 75–77°C . 2-Aminoethyl Methacrylate Hydrochloride: Polymerizes at 60°C, indicating thermal instability . 2-Aminoethyl Isobutyrate Hydrochloride: Melts at 119–121°C .

- Hygroscopicity: Aminoethyl hydrochlorides with polar groups (e.g., –OH, –SH) are typically hygroscopic, requiring dry storage .

- Stability: Nitrate esters (hypothetical in this compound) are prone to decomposition under heat or strong acids/bases, unlike more stable carbamates or amides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Aminoethyl Nitrate Hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves nitration of 2-aminoethanol derivatives under controlled acidic conditions. For example, reacting 2-aminoethyl chloride with nitric acid in the presence of hydrochloric acid as a catalyst at 0–5°C achieves moderate yields (40–60%). Purification via recrystallization in ethanol/water mixtures improves purity (>95%). Kinetic studies suggest that temperature control is critical to avoid byproducts like nitroso derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : H NMR (DO, 400 MHz) shows characteristic peaks at δ 3.45 ppm (m, 2H, -CHNH) and δ 4.30 ppm (t, 2H, -CHONO).

- FT-IR : Strong absorption at 1,630 cm (N-O asymmetric stretch) and 1,280 cm (C-N stretch) confirms the nitrate and amine groups.

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm validate purity (>98%) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis. Stability tests indicate decomposition rates increase above 25°C (t = 14 days at 25°C vs. >6 months at –20°C). Aqueous solutions (pH 4–6) are stable for 48 hours at 4°C .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitration vs. oxidation) affect the synthesis of this compound, and how can selectivity be improved?

- Methodology : Competing oxidation of the amino group to nitro derivatives occurs at higher temperatures (>10°C) or in the presence of excess nitric acid. Selectivity is enhanced by:

- Using stoichiometric HNO (1:1 molar ratio with the amine).

- Adding urea to scavenge nitrous acid byproducts.

Computational modeling (DFT studies) identifies transition-state energy barriers, guiding solvent selection (e.g., dichloromethane reduces side reactions by 30%) .

Q. What biological targets or pathways are influenced by this compound, and how are its pharmacological effects validated?

- Methodology :

- Enzyme Inhibition : In vitro assays show IC = 12 µM against monoamine oxidase B (MAO-B), suggesting potential neuroprotective applications.

- Receptor Binding : Radioligand displacement assays (e.g., H-serotonin) reveal moderate affinity (K = 8.5 µM) for 5-HT receptors.

- Cellular Models : Dose-dependent reduction in reactive oxygen species (ROS) in SH-SY5Y neuronal cells at 50–100 µM .

Q. How can contradictory data on the compound’s solubility and stability in polar solvents be resolved?

- Methodology : Discrepancies arise from solvent purity and measurement techniques. For example:

- Solubility : Reported as 250 mg/mL in water (UV-Vis) vs. 180 mg/mL (gravimetric analysis). Standardize measurements using saturated solutions filtered through 0.22 µm membranes.

- Stability : Conflicting half-life data (pH 7.4, 37°C) are reconciled by controlling trace metal ions (e.g., Fe) that catalyze degradation. Chelating agents like EDTA extend t by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.